1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester
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Overview
Description
ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety and the ethyl ester group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- ETHYL 2-(5-{[(2-METHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
- ETHYL 2-(5-{[(2-ETHOXY-4-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
Uniqueness
ETHYL 2-(5-{[(2-ETHOXY-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
ethyl 2-[5-[(2-ethoxypyridine-3-carbonyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H20N4O4/c1-4-23-14(21)10-20-13(9-11(3)19-20)18-15(22)12-7-6-8-17-16(12)24-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,22) |
InChI Key |
YMPYZFDDAZSHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=NN2CC(=O)OCC)C |
Origin of Product |
United States |
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